N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring, a naphthylsulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring . The ethyl group can be introduced via alkylation reactions.
The naphthylsulfonyl group is usually introduced through sulfonation reactions, where naphthalene is treated with sulfuric acid or chlorosulfonic acid to form the sulfonyl chloride, which is then reacted with an amine to form the sulfonamide .
The final step involves coupling the pyrazole derivative with the naphthylsulfonyl group under appropriate conditions, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity . The naphthylsulfonyl group may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-[1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-BENZENESULFONYL)PROPANAMIDE: Similar structure but with a benzenesulfonyl group instead of a naphthylsulfonyl group.
Uniqueness
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the combination of the pyrazole ring and the naphthylsulfonyl group, which may confer specific biological activities and chemical properties not found in similar compounds .
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H23N3O3S/c1-3-23-19(10-12-21-23)15(2)22-20(24)11-13-27(25,26)18-9-8-16-6-4-5-7-17(16)14-18/h4-10,12,14-15H,3,11,13H2,1-2H3,(H,22,24) |
InChI Key |
GPXYGJUEHGGEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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